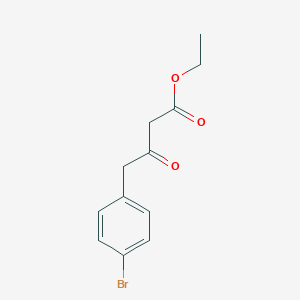

4-(4-溴苯基)-3-氧代丁酸乙酯

描述

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (EBOPB) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields.

科学研究应用

与苯和脂肪酸酯的化学反应

加藤和木村 (1979 年) 报告称,4-溴-3-氧代丁酸乙酯在氯化铝存在下与苯反应,生成多种化合物,包括 4-溴-3-氧代丁酸和 3-苯基-1-四氢萘酮 (Kato 和 Kimura,1979 年)。

对映选择性还原

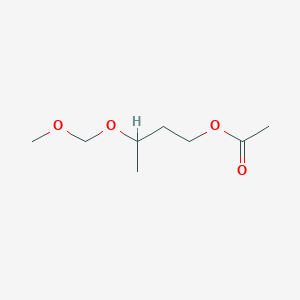

桑德比、佐蒂和安东森 (2003 年) 发现,4-溴-3-氧代丁酸乙酯的对映选择性还原可以产生不同的 3-羟基酯构型,具体取决于所用的反应条件和辅因子 (Sundby、Zotti 和 Anthonsen,2003 年)。

有机溶剂-水体系中的微生物醛还原酶

清水等人 (1990 年) 研究了 4-氯-3-氧代丁酸乙酯在有机溶剂-水体系中的酶促还原,探讨了其效率和酶的底物特异性 (清水等人,1990 年)。

与丙二酸二乙酯和其他化合物的反应

加藤、木村和丹治 (1978 年) 描述了 4-溴-3-氧代丁酸乙酯与丙二酸二乙酯和其他化合物的反应,导致形成各种酯和腈 (Kato、Kimura 和 Tanji,1978 年)。

光致变色化合物的合成

利沃夫等人 (2014 年) 在光致变色化合物的合成中利用了 4-(2,5-二甲基噻吩-3-基)-3-氧代丁酸乙酯,研究了荧光特性与化合物结构之间的关系 (利沃夫等人,2014 年)。

衍生物的抗氧化特性

斯坦切夫等人 (2009 年) 研究了 4-羟基香豆素衍生物的抗氧化特性,包括 2-[(4-羟基-2-氧代-2H-色烯-3-基)(4-羟基苯基)甲基]-3-氧代丁酸乙酯 (斯坦切夫等人,2009 年)。

安全和危害

作用机制

Target of Action

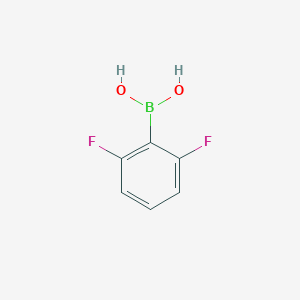

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

It’s worth noting that similar compounds are used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound could potentially act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

It’s plausible that the compound could be involved in carbon-carbon bond-forming reactions, given its potential use in suzuki–miyaura cross-coupling .

Pharmacokinetics

Similar compounds, such as 4-bromophenylacetic acid, have been synthesized through fischer esterification , suggesting that Ethyl 4-(4-bromophenyl)-3-oxobutanoate might also be synthesized in this manner. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Compounds with similar structures have shown diverse biological activities , suggesting that Ethyl 4-(4-bromophenyl)-3-oxobutanoate might also exhibit a range of biological effects.

Action Environment

It’s worth noting that similar compounds, such as 4-bromophenylacetic acid, have a melting point of 118 °c , suggesting that temperature could potentially influence the stability of Ethyl 4-(4-bromophenyl)-3-oxobutanoate.

生化分析

Biochemical Properties

It is known that similar compounds, such as 4-Bromophenylacetic acid, can undergo Fischer esterification, a process that involves refluxing it with methanol acidified with sulfuric acid . This process suggests that Ethyl 4-(4-bromophenyl)-3-oxobutanoate may interact with enzymes and other biomolecules involved in esterification reactions.

Cellular Effects

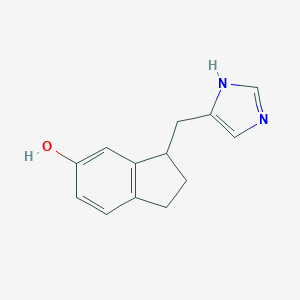

The cellular effects of Ethyl 4-(4-bromophenyl)-3-oxobutanoate are currently unknown. Related compounds have been shown to have effects on various types of cells. For example, a study on a newly synthesized pyrazoline derivative, which contains a 4-bromophenyl group, showed effects on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Molecular Mechanism

It is known that similar compounds can undergo reactions such as electrophilic aromatic substitution . This suggests that Ethyl 4-(4-bromophenyl)-3-oxobutanoate may interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that similar compounds can be stable under certain conditions .

Dosage Effects in Animal Models

The effects of Ethyl 4-(4-bromophenyl)-3-oxobutanoate at different dosages in animal models are not well studied. A related compound, ethyl-4-bromophenyl carbamate, has been shown to have a significant impact on the Rhipicephalus microplus stages implanted in cattle at different dosages .

Metabolic Pathways

Similar compounds have been shown to participate in reactions such as Fischer esterification , suggesting that Ethyl 4-(4-bromophenyl)-3-oxobutanoate may be involved in similar metabolic pathways.

Transport and Distribution

Similar compounds are known to be transported and distributed within cells and tissues .

Subcellular Localization

Similar compounds are known to be localized in specific compartments or organelles within the cell .

属性

IUPAC Name |

ethyl 4-(4-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYNITBKFYVFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596725 | |

| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160010-18-4 | |

| Record name | Ethyl 4-bromo-β-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160010-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-bromophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

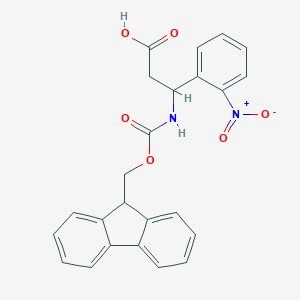

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)